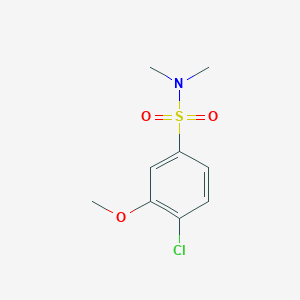

![molecular formula C18H31N5O2 B5550515 ({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical research often explores novel compounds with unique structures for various applications, including pharmaceuticals, materials science, and chemical synthesis. The compound belongs to a class of chemicals that includes triazoles, piperidines, and tetrahydro-2H-pyrans, which are known for their versatile chemical properties and applications in drug development and organic synthesis.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, including condensation, cycloaddition, and functional group transformations. For example, the synthesis of ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate demonstrates the use of condensation reactions under reflux conditions to combine multiple heterocyclic frameworks (Gomha & Farghaly, 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, NMR, and mass spectrometry, provides insights into the arrangement of atoms within a molecule. For example, studies on related compounds have detailed the crystal and molecular structures, showing how different substituents and heterocyclic rings impact overall molecular conformation and stability (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving related compounds often explore their reactivity under various conditions, highlighting mechanisms like ANRORC rearrangement and N-formylation. These reactions can lead to the formation of novel compounds with unique chemical and physical properties (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of chemical compounds under different conditions. The synthesis and structural elucidation of compounds like 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines provide valuable data on these aspects, which are essential for their application in various fields (Qin et al., 2014).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity, stability, and interaction with other molecules, is key to understanding a compound's potential applications and behavior in complex systems. Research on compounds with similar frameworks often focuses on their potential as antitumor agents, highlighting the importance of specific functional groups for biological activity (Qin et al., 2014).

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Activities

El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, including derivatives of dimethylamine compounds, to study their antioxidant, antitumor, and antimicrobial activities. The study found that certain derivatives exhibited significant activity against liver and breast cell lines and showed notable antibacterial and antifungal properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Regioselective and Regiospecific Reactions

Didenko et al. (2010) investigated the selectivity of reactions involving ethyl 4-[(E)-2(dimethylamino)vinyl]pyrazolo[5,1-c]-[1,2,4]triazino-3-ylcarboxylates with hydrazine in various solvents. This study highlighted the regioselective cyclization and formation of fused 1,2-diazepines in specific conditions, showing the potential of dimethylamine derivatives in organic synthesis (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010).

Reaction Mechanism Studies

Ledenyova et al. (2018) conducted a study on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This research provided insights into the ANRORC rearrangement and N-formylation reactions, adding valuable knowledge to the field of heterocyclic chemistry and the potential uses of triazine derivatives in various applications (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

CNS Agent Potential

Lemke et al. (1978) synthesized a series of 4-(1-methyl-4-piperidyl)-4-hydroxyindeno[1,2-c-]pyrazoles, assessing their potential as CNS agents. This study is significant as it evaluated the biological activity of these compounds, including derivatives of dimethylamine, in mouse models (Lemke, Cramer, & Shanmugam, 1978).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O2/c1-4-23-16(13-21(2)3)19-20-17(23)14-5-9-22(10-6-14)18(24)15-7-11-25-12-8-15/h14-15H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGQRXFUFCMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3CCOCC3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)